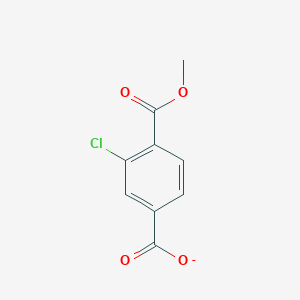

1,4-Benzenedicarboxylic acid, 2-chloro-, 1-methyl ester

Cat. No. B8503510

M. Wt: 213.59 g/mol

InChI Key: IHWMWEIAAARWJH-UHFFFAOYSA-M

Attention: For research use only. Not for human or veterinary use.

Patent

US06803384B2

Procedure details

Crude 1-[[3-chloro-4-(methoxycarbonyl)benzoyl]oxy]-2,5-pyrrolidinedione (Example 5; ˜35 g, ˜0.1 mol) was charged to a 1L RB flask equipped with a magnetic stirrer, ice cooling bath, and a argon inlet tube, using dimethylformamide (350 mL) to complete the transfer. The mixture was cooled to about 10° C., then with stirring in an argon atmosphere, (3-hydroxyphenyl)methylamine hydrochloride salt (18.35 g, 0.115 mol) and triethylamine (35 mL, 0.25 mol) were added in rapid succession. A precipitate began to form immediately. After the reaction was stirred at ambient temperature overnight, the volatiles were removed under reduced pressure (<0.5 mm). The oily residue was taken up in ethyl acetate (600 mL) and washed in turn with 0.5N hydrochloric acid (400 mL), brine (300 mL), saturated sodium bicarbonate solution (2×300 mL) and brine (300 mL). Each aqueous layer was back-extracted in turn with ethyl acetate (2×300 mL), then the combined organic extracts were dried (MgSO4), and evaporated to give crude 2-chloro-4-[[[(3-hydroxyphenyl)methyl]amino]carbonyl]benzoic acid methyl ester (˜32g) as an off white solid. In a 2 L RB flask equipped with a magnetic stirrer, a slurry of crude 2-chloro-4-[[[(3-hydroxyphenyl)methyl]amino]carbonyl]benzoic acid methyl ester (˜32 g, ˜0.10 mol) in deionized water (300 mL) was treated with 1 N sodium hydroxide solution (300 mL, 0.3 mol). Most of the solids quickly dissolved, and the solution was stirred at room temperature overnight. The mixture was filtered through Celite to remove undissolved solids (residual DCU) and the filter cake was washed with deionized water (2×30 mL). The combined filtrates were transferred to a separatory funnel and extracted with diethyl ether (2×300 mL). Each ether extract was back-washed in turn with brine (50 mL). The combined aqueous phases were stirred as they were acidified by the addition of 6 N hydrochloric acid (55 mL, 0.33 mol). The resulting mixture was stirred overnight at room temperature, then the precipitated solids were collected by filtration and the filter cake was washed with deionized water (2×60 mL). The slightly off-white solid was dried in vacuo over P2O5 then was dissolved in warm ethyl acetate (400 mL), and the solution was treated with charcoal (4 g) and filtered through a bed of Celite. The filter cake was washed with ethyl acetate (2×40 mL). The combined filtrates were concentrated to about 250 mL then sufficient hexane was added to the hot stirred solution to produce a permanent cloud point. The mixture was cooled to room temperature, then was stored at −20° C. overnight. The solids were collected by filtration and were washed with hexane (2×50 mL) to give 2-chloro-4-[[[(3-hydroxyphenyl)methyl]amino]carbonyl]benzoic acid, mp 167-169° C. (27.1 g, 88.6% from 2-chloro-1,4-benzenedicarboxylic acid, 1-methyl ester).

Name

2-chloro-4-[[[(3-hydroxyphenyl)methyl]amino]carbonyl]benzoic acid methyl ester

Quantity

32 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3](=[O:22])[C:4]1[CH:9]=[CH:8][C:7]([C:10]([NH:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([OH:20])[CH:15]=2)=[O:11])=[CH:6][C:5]=1[Cl:21].[OH-:23].[Na+].Cl>O>[Cl:21][C:5]1[CH:6]=[C:7]([C:10]([NH:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([OH:20])[CH:15]=2)=[O:11])[CH:8]=[CH:9][C:4]=1[C:3]([OH:22])=[O:2].[Cl:21][C:5]1[CH:6]=[C:7]([C:10]([O-:11])=[O:23])[CH:8]=[CH:9][C:4]=1[C:3]([O:2][CH3:1])=[O:22] |f:1.2|

|

Inputs

Step One

|

Name

|

2-chloro-4-[[[(3-hydroxyphenyl)methyl]amino]carbonyl]benzoic acid methyl ester

|

|

Quantity

|

32 g

|

|

Type

|

reactant

|

|

Smiles

|

COC(C1=C(C=C(C=C1)C(=O)NCC1=CC(=CC=C1)O)Cl)=O

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

55 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the solution was stirred at room temperature overnight

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a 2 L RB flask equipped with a magnetic stirrer

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

Most of the solids quickly dissolved

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was filtered through Celite

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove undissolved solids (residual DCU)

|

WASH

|

Type

|

WASH

|

|

Details

|

the filter cake was washed with deionized water (2×30 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The combined filtrates were transferred to a separatory funnel

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with diethyl ether (2×300 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

Each ether extract

|

WASH

|

Type

|

WASH

|

|

Details

|

was back-washed in turn with brine (50 mL)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The combined aqueous phases were stirred as they

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The resulting mixture was stirred overnight at room temperature

|

|

Duration

|

8 (± 8) h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the precipitated solids were collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

the filter cake was washed with deionized water (2×60 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The slightly off-white solid was dried in vacuo over P2O5

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

then was dissolved in warm ethyl acetate (400 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the solution was treated with charcoal (4 g)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through a bed of Celite

|

WASH

|

Type

|

WASH

|

|

Details

|

The filter cake was washed with ethyl acetate (2×40 mL)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The combined filtrates were concentrated to about 250 mL

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

sufficient hexane was added to the hot stirred solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to produce a permanent cloud point

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled to room temperature

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was stored at −20° C. overnight

|

|

Duration

|

8 (± 8) h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solids were collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

were washed with hexane (2×50 mL)

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=C(C(=O)O)C=CC(=C1)C(=O)NCC1=CC(=CC=C1)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=C(C=CC(=C1)C(=O)[O-])C(=O)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |